![molecular formula C20H15NO4 B2741314 2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid CAS No. 1312703-28-8](/img/structure/B2741314.png)
2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
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Description
2-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (abbreviated ATPD) is an organic compound that has been studied for its potential applications in a variety of scientific fields. ATPD is a member of the family of terphenyl compounds, which are aromatic compounds containing three phenyl rings connected to each other. ATPD is a dicarboxylic acid, meaning that it contains two carboxyl groups (COOH). It is a white crystalline solid that is soluble in water and has a melting point of 132-134 °C. ATPD is a useful reagent in organic synthesis and has been used in a variety of scientific applications, including as a fluorescent dye, as a corrosion inhibitor, and in drug research.
Scientific Research Applications
- Specifically, NH₂-TPDC-based MOFs have been studied for CO₂ capture due to the strong interaction between CO₂ and basic amino functionalities. Researchers have developed in situ synthesis methods, post-modification, and physical impregnation techniques to enhance CO₂ sorption capacity at low pressures .
Metal-Organic Frameworks (MOFs) and Gas Capture
properties
IUPAC Name |
4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c21-18-11-16(12-1-5-14(6-2-12)19(22)23)9-10-17(18)13-3-7-15(8-4-13)20(24)25/h1-11H,21H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONBHNFWEFNUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid |
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